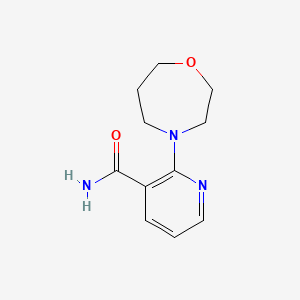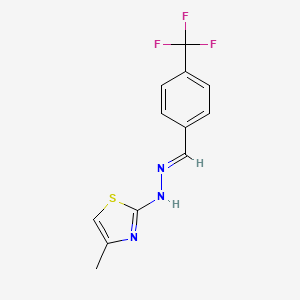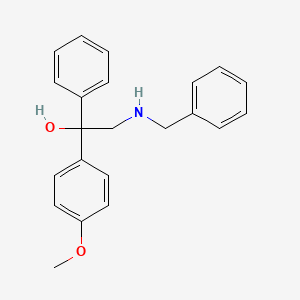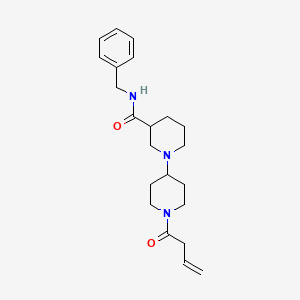![molecular formula C24H19N3O6 B3915902 Methyl 4-[(2E)-3-(3-nitrophenyl)-2-(phenylformamido)prop-2-enamido]benzoate](/img/structure/B3915902.png)
Methyl 4-[(2E)-3-(3-nitrophenyl)-2-(phenylformamido)prop-2-enamido]benzoate
Vue d'ensemble
Description
Methyl 4-[(2E)-3-(3-nitrophenyl)-2-(phenylformamido)prop-2-enamido]benzoate is an organic compound with a complex structure It is characterized by the presence of a nitrophenyl group, a phenylformamido group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2E)-3-(3-nitrophenyl)-2-(phenylformamido)prop-2-enamido]benzoate typically involves multiple steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic compound to introduce the nitro group.
Amidation: The nitrophenyl intermediate is then reacted with a formamide derivative to form the phenylformamido group.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(2E)-3-(3-nitrophenyl)-2-(phenylformamido)prop-2-enamido]benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Methyl 4-[(2E)-3-(3-nitrophenyl)-2-(phenylformamido)prop-2-enamido]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-[(2E)-3-(3-nitrophenyl)-2-(phenylformamido)prop-2-enamido]benzoate involves its interaction with specific molecular targets. The nitrophenyl and phenylformamido groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[(2E)-3-(4-nitrophenyl)-2-(phenylformamido)prop-2-enamido]benzoate
- Methyl 4-[(2E)-3-(2-nitrophenyl)-2-(phenylformamido)prop-2-enamido]benzoate
Uniqueness
Methyl 4-[(2E)-3-(3-nitrophenyl)-2-(phenylformamido)prop-2-enamido]benzoate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the nitrophenyl and phenylformamido groups also contributes to its distinct properties compared to similar compounds.
Propriétés
IUPAC Name |
methyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6/c1-33-24(30)18-10-12-19(13-11-18)25-23(29)21(26-22(28)17-7-3-2-4-8-17)15-16-6-5-9-20(14-16)27(31)32/h2-15H,1H3,(H,25,29)(H,26,28)/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYOZIGCWOFFJG-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dimethylphenyl)-3-[2-(3-methoxypropyl)piperidin-1-yl]-3-oxopropanamide](/img/structure/B3915829.png)
![N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]valine](/img/structure/B3915835.png)
![1-[4-(ethylamino)pyrimidin-2-yl]-N-methylpyrrolidine-3-carboxamide](/img/structure/B3915855.png)

![2-[(E)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-3-methylquinazolin-4-one](/img/structure/B3915862.png)
![Methyl 4-[(2E)-2-[(furan-2-YL)formamido]-3-phenylprop-2-enamido]benzoate](/img/structure/B3915864.png)

![N-{[(4-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3915868.png)
![N-({1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B3915875.png)
![3-({3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B3915880.png)
![[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B3915894.png)

![7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B3915919.png)

